1-(3-Hydroxy-4-iodophenyl)ethanone

Regioselective Synthesis Isomer Differentiation Palladium Catalysis

1-(3-Hydroxy-4-iodophenyl)ethanone, also known as 3'-hydroxy-4'-iodoacetophenone, is a halogenated aromatic ketone with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol. This compound is characterized by the specific placement of an iodine atom at the *para* position and a hydroxyl group at the *meta* position relative to the acetyl group on a phenyl ring.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
Cat. No. B11858398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-4-iodophenyl)ethanone
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)I)O
InChIInChI=1S/C8H7IO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3
InChIKeyUHNGAJZORXFWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxy-4-iodophenyl)ethanone (CAS 73898-23-4): A Regiospecific Building Block for Targeted Synthesis and Material Science


1-(3-Hydroxy-4-iodophenyl)ethanone, also known as 3'-hydroxy-4'-iodoacetophenone, is a halogenated aromatic ketone with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol [1]. This compound is characterized by the specific placement of an iodine atom at the *para* position and a hydroxyl group at the *meta* position relative to the acetyl group on a phenyl ring. This precise regiochemistry, confirmed by its InChIKey UHNGAJZORXFWNC-UHFFFAOYSA-N [1], is the primary source of its differentiation from other iodo-hydroxyacetophenone isomers and is critical for its application as a versatile intermediate in organic synthesis and pharmaceutical research.

Why 1-(3-Hydroxy-4-iodophenyl)ethanone Cannot Be Casually Replaced by Its Isomers or Other Iodoacetophenones


The scientific value of 1-(3-Hydroxy-4-iodophenyl)ethanone is contingent on its precise 3-hydroxy-4-iodo substitution pattern. This regioisomerism is non-trivial; the reactivity and physical properties of this compound differ significantly from its closest isomer, 1-(4-Hydroxy-3-iodophenyl)ethanone (CAS 62615-24-1) , and from simpler analogs like 4-iodoacetophenone [1]. These differences are not merely academic; they dictate the compound's performance in regioselective transformations, such as palladium-catalyzed cross-coupling reactions. Substituting with an incorrect isomer can lead to complete synthetic pathway failure due to altered electronic properties and steric hindrance at the reaction site . Furthermore, the presence of both a hydroxyl group and an iodine atom on the same ring enables sequential, orthogonal functionalization strategies that are impossible with mono-functionalized alternatives, making this specific compound a non-fungible asset in complex molecule construction.

Quantitative Differentiators for 1-(3-Hydroxy-4-iodophenyl)ethanone: A Comparative Evidence Guide for Procurement


Regiochemical Purity: Definitive Differentiation from the 4'-Hydroxy-3'-iodo Isomer

The critical differentiator for 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS 73898-23-4) is its regiospecific substitution pattern, as confirmed by its distinct InChIKey (UHNGAJZORXFWNC-UHFFFAOYSA-N) compared to its isomer, 1-(4-Hydroxy-3-iodophenyl)ethanone (CAS 62615-24-1, InChIKey SJRAJHOOMLHHQN-UHFFFAOYSA-N) [1]. While the latter is commercially applied in specific Pd-catalyzed tandem reactions, this does not translate to the former. The electronic and steric environment at the 4-iodo-3-hydroxy position is fundamentally different from the 3-iodo-4-hydroxy position, directly impacting the outcome of reactions such as Sonogashira couplings, Buchwald-Hartwig aminations, and cyclization events .

Regioselective Synthesis Isomer Differentiation Palladium Catalysis Organic Building Blocks

Quantifiable Synthetic Yield: Benchmarking Performance in Iodination of 3-Hydroxyacetophenone

A documented synthetic route for 1-(3-Hydroxy-4-iodophenyl)ethanone involves the reaction of 3-hydroxyacetophenone with an iodine–potassium iodide mixture in concentrated aqueous ammonia at room temperature, achieving an isolated yield of 70% . This yield provides a baseline for evaluating alternative synthetic methods or comparing the efficiency of producing this specific isomer versus its analogues. For context, modern regioselective iodination methods for hydroxyacetophenones using KI-DMSO systems report yields within a 65–90% range, positioning this specific 70% yield as a validated and competitive benchmark for this particular transformation [1].

Synthetic Yield Process Chemistry Halogenation Reaction Optimization

Lipophilicity Profile: Comparative XLogP3 Analysis for Formulation and ADME Prediction

The computed octanol-water partition coefficient (XLogP3) for 1-(3-Hydroxy-4-iodophenyl)ethanone is 1.9 [1]. This value indicates its lipophilic character, which is a key parameter in medicinal chemistry for predicting membrane permeability, solubility, and metabolic stability. This XLogP3 value can be compared to other iodoacetophenone derivatives to understand its relative behavior in biological or partitioning contexts. While a direct comparator XLogP3 for the 4'-hydroxy isomer is not available, this value places the compound as moderately lipophilic, a property that is tunable and crucial for lead optimization in drug discovery.

Lipophilicity Drug Design ADME Properties Computed Physicochemical Properties

Class-Level Nematicidal Activity: Inferring Potential from Structurally Related Acetophenones

While direct biological activity data for 1-(3-Hydroxy-4-iodophenyl)ethanone is absent from the public domain, valuable class-level inference can be drawn from a comparative study of acetophenone derivatives. In that study, 4-iodoacetophenone, a close structural analog, demonstrated significant nematicidal activity against *Meloidogyne incognita* with an EC50/24 h value of 15 ± 4 mg L⁻¹ [1]. This was comparable to the most potent compound in the series, 4-nitroacetophenone (EC50/24 h = 12 ± 5 mg L⁻¹) and superior to 4-methoxyacetophenone (EC50/24 h = 43 ± 10 mg L⁻¹) [1]. This class-level evidence suggests that the iodinated acetophenone scaffold is a privileged structure for nematicidal activity, supporting the potential of this compound as a lead for agrochemical development, with the added functionality of the hydroxyl group offering a handle for further derivatization.

Agrochemical Nematicidal Activity Structure-Activity Relationship (SAR) Crop Protection

Targeted Application Scenarios for 1-(3-Hydroxy-4-iodophenyl)ethanone Based on Quantifiable Differentiation


Precision Synthesis of Novel Chemical Entities via Regioselective Cross-Coupling

This compound is the mandatory starting material for any synthetic route requiring a functional group handle at the *para* position (via iodine) while preserving a *meta*-hydroxyl group. The unique 3-hydroxy-4-iodo pattern enables chemists to execute highly regioselective palladium-catalyzed reactions (e.g., Sonogashira, Suzuki, Heck) at the carbon-iodine bond without risking unwanted reactivity at the hydroxyl site. This orthogonal reactivity is impossible to achieve with the 4'-hydroxy-3'-iodo isomer or with non-iodinated analogs, making it a critical building block for constructing complex molecular architectures in medicinal chemistry and materials science.

Benchmarking and Optimizing Halogenation Process Chemistry

The documented 70% isolated yield for the synthesis of 1-(3-Hydroxy-4-iodophenyl)ethanone from 3-hydroxyacetophenone provides a quantitative benchmark for process chemists. This data point is invaluable for evaluating alternative synthetic methods, troubleshooting low-yielding reactions, and establishing a cost-of-goods baseline. It allows for direct comparison with newer, potentially more efficient iodination protocols reported to yield products in the 65–90% range , guiding decisions on which synthetic route to scale up.

Agrochemical Lead Discovery: Exploring SAR of Iodo-Hydroxyacetophenones

Given the established nematicidal activity of the 4-iodoacetophenone scaffold (EC50/24 h = 15 ± 4 mg L⁻¹) , 1-(3-Hydroxy-4-iodophenyl)ethanone presents a rational starting point for a structure-activity relationship (SAR) program. The presence of the additional hydroxyl group provides a new vector for exploring how modifications at this position impact potency and selectivity against plant-parasitic nematodes. It serves as a direct, functionalized analog to probe the effects of substitution on the core iodophenyl pharmacophore.

In Silico Screening and Pharmacokinetic Profiling in Early Drug Discovery

The computed XLogP3 value of 1.9 is a key input parameter for computational models predicting absorption, distribution, metabolism, and excretion (ADME) properties. For medicinal chemists, this specific quantitative data point allows for the rational prioritization of this compound over other building blocks with unknown or unfavorable lipophilicity. It enables more informed decisions in the design of libraries and the selection of fragments for lead optimization, potentially reducing the attrition rate in later-stage development.

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